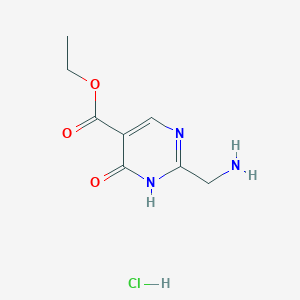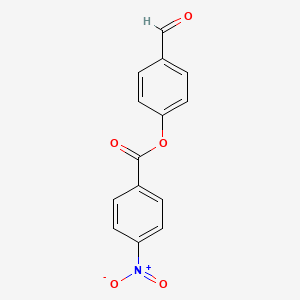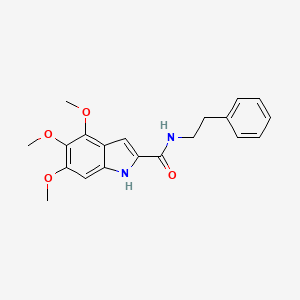
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of chemicals Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Trimethoxy Substitution:
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Phenylethyl Group Attachment: The phenylethyl group can be attached to the carboxamide moiety through nucleophilic substitution reactions, using reagents like phenylethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors that recognize indole derivatives. The trimethoxy and phenylethyl groups may enhance its binding affinity and specificity, leading to modulation of specific molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6-trimethoxy-1H-indole-2-carboxamide: Lacks the phenylethyl group, which may result in different biological activity.
N-(2-phenylethyl)-1H-indole-2-carboxamide: Lacks the trimethoxy substitution, which may affect its chemical reactivity and interactions.
4,5,6-trimethoxy-N-methyl-1H-indole-2-carboxamide: Contains a methyl group instead of the phenylethyl group, potentially altering its properties.
Uniqueness
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide is unique due to the combination of trimethoxy and phenylethyl substitutions on the indole core
Propiedades
Número CAS |
900294-18-0 |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
4,5,6-trimethoxy-N-(2-phenylethyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-24-17-12-15-14(18(25-2)19(17)26-3)11-16(22-15)20(23)21-10-9-13-7-5-4-6-8-13/h4-8,11-12,22H,9-10H2,1-3H3,(H,21,23) |
Clave InChI |
SNLLGCQOCHIFAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C=C(NC2=C1)C(=O)NCCC3=CC=CC=C3)OC)OC |
Solubilidad |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
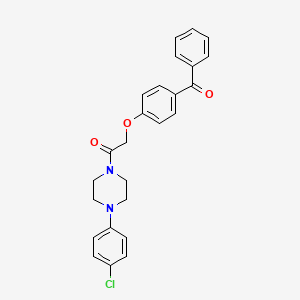

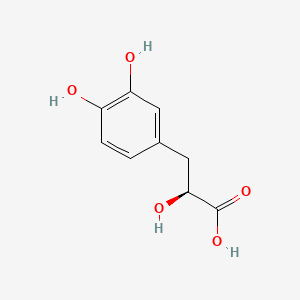
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
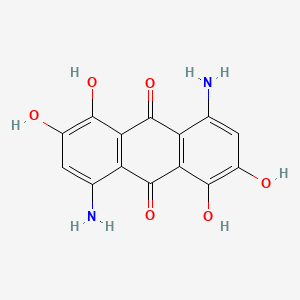
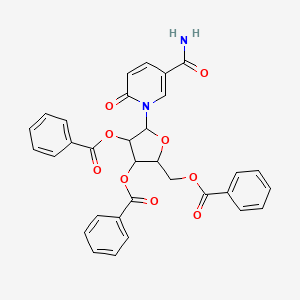
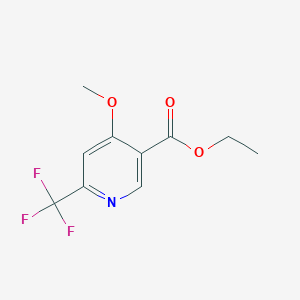
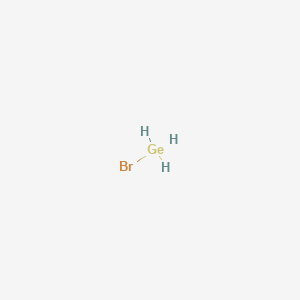
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
